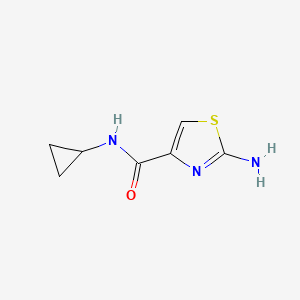

2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide

Vue d'ensemble

Description

2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

2-Aminothiazoles can form charge transfer complexes with various acceptors . They are also known to inhibit tubulin polymerization .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Applications De Recherche Scientifique

Synthesis and Chemical Properties : A study outlines the efficient synthesis of thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups, showcasing the compound's utility in producing biologically relevant structures (Nötzel et al., 2001). Another research effort reports on the chemoselective thionation-cyclization of functionalized enamides to produce thiazoles, highlighting a method to introduce various functionalities into the thiazole ring (Kumar et al., 2013).

Antiviral and Antimicrobial Activity : Certain derivatives have shown potential in antiviral and antimicrobial activities. For instance, the synthesis of thiazole C-nucleosides demonstrated in vitro activity against various viruses and potential as inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977). Additionally, the creation of amino acids and peptides containing thiazole and oxazole moieties revealed moderate antibacterial activity against a range of pathogens (Stanchev et al., 1999).

Cancer Research : One compound, identified as a dual Src/Abl kinase inhibitor, displayed potent antitumor activity in preclinical assays, suggesting its utility in oncology research (Lombardo et al., 2004).

Organic Synthesis : Research on the efficient preparation of dihydrothiophene-2-carboxamide derivatives without using any other catalysts highlights the compound's role in facilitating simple and effective synthetic pathways (Gao et al., 2013).

Mécanisme D'action

Target of Action

The primary target of 2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide is the enzyme UDP-N-acetylmuramate/l-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls. By targeting this enzyme, the compound can inhibit bacterial cell wall synthesis, leading to the death of the bacteria .

Mode of Action

This compound interacts with its target enzyme through a process known as molecular docking . The compound fits into the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibits the enzyme’s function and disrupts the biosynthesis of peptidoglycan .

Biochemical Pathways

The inhibition of UDP-N-acetylmuramate/l-alanine ligase disrupts the peptidoglycan biosynthesis pathway. This leads to a decrease in the production of peptidoglycan, weakening the bacterial cell wall and making the bacteria more susceptible to osmotic pressure. The ultimate result is bacterial cell lysis and death .

Result of Action

The result of this compound’s action is the death of the bacteria. By inhibiting the synthesis of peptidoglycan, the compound weakens the bacterial cell wall, leading to cell lysis and death . This makes the compound potentially useful as an antibacterial agent.

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. It has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can disrupt various signaling pathways within the cell. Additionally, this compound can bind to tubulin, a protein that is essential for cell division, thereby inhibiting its polymerization and leading to cell cycle arrest .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis, or programmed cell death, in cancer cells by activating caspases, which are enzymes that play a vital role in the execution of apoptosis. Furthermore, this compound can modulate cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. By influencing gene expression and cellular metabolism, this compound can effectively inhibit the proliferation of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, thereby inhibiting their activity. For instance, it can form hydrogen bonds with key amino acid residues in the active site of kinases, preventing substrate binding and subsequent phosphorylation events. Additionally, this compound can induce conformational changes in proteins, leading to their inactivation. These interactions result in the disruption of critical cellular processes such as cell division and signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis. The exact temporal dynamics of its effects may vary depending on the specific cell type and experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models have been shown to be dose-dependent. At lower doses, it exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. It is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid. This metabolic transformation enhances the solubility of the compound, facilitating its excretion from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern is essential for its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, it can be targeted to specific organelles such as the mitochondria, where it can induce mitochondrial dysfunction and apoptosis. Post-translational modifications such as phosphorylation and ubiquitination can also influence its subcellular localization and activity .

Propriétés

IUPAC Name |

2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c8-7-10-5(3-12-7)6(11)9-4-1-2-4/h3-4H,1-2H2,(H2,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREWZVSADQDQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

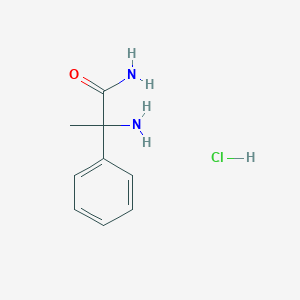

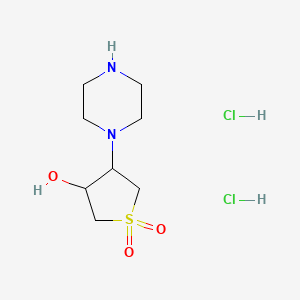

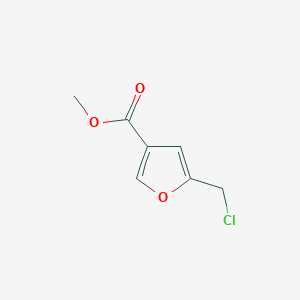

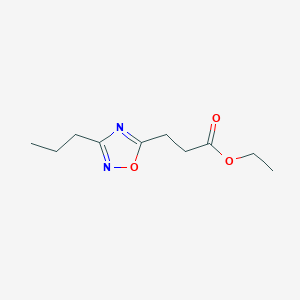

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1520445.png)

![4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid](/img/structure/B1520448.png)

![4-[(Ethylamino)methyl]phenol hydrochloride](/img/structure/B1520450.png)

![2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride](/img/structure/B1520456.png)

![4-{[Ethyl(propyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1520460.png)

![1-[4-(3-Amino-6-methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1520465.png)